molecular formula C18H22INO3S B6434573 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide CAS No. 2419268-76-9

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide

Cat. No. B6434573
CAS RN: 2419268-76-9
M. Wt: 459.3 g/mol
InChI Key: FOGVQNAFLXLFPZ-UHFFFAOYSA-N
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Description

“3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide” is a complex organic compound. It contains several functional groups including a tert-butyl group, an ethoxy group, an iodophenyl group, and a sulfonamide group. These groups are known to impart various chemical properties to the compound .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through a series of reactions including iodination, acetylation, coupling reactions, and deacetylation . The exact method would depend on the starting materials and the desired configuration of the final product.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. X-ray diffraction analysis could be used to confirm the structure . The presence of the iodophenyl and sulfonamide groups could potentially lead to strong intermolecular interactions, influencing the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its functional groups. For instance, the iodophenyl group could undergo various substitution reactions, while the sulfonamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could enhance its solubility in organic solvents . The compound’s thermal stability, transparency, and glass transition temperatures could be determined through various analytical techniques .

Scientific Research Applications

3-TB-4-EO-NIPBS has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme kinetics, and the development of new drugs. It has also been used as a starting material for the synthesis of other compounds, such as 2-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide and 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide hydrochloride.

Mechanism of Action

The mechanism of action of 3-TB-4-EO-NIPBS is not yet fully understood. It is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 and catechol O-methyltransferase (COMT). It is also thought to act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TB-4-EO-NIPBS are not yet fully understood. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and COMT. It has also been shown to act as an agonist of certain receptors, such as the serotonin receptor. It has been suggested that 3-TB-4-EO-NIPBS may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-TB-4-EO-NIPBS in laboratory experiments is its availability. It is commercially available and can be easily synthesized in the laboratory. The main limitation of using 3-TB-4-EO-NIPBS in laboratory experiments is its lack of specificity. It has been shown to interact with a wide range of enzymes and receptors, which may lead to unpredictable results.

Future Directions

The future directions for 3-TB-4-EO-NIPBS are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used as a starting material for the synthesis of other compounds, such as 2-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide and 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide hydrochloride. Additionally, further research is needed to determine its potential therapeutic applications, such as its potential anti-inflammatory and anti-cancer properties. Finally, it could be used as a tool to study enzyme kinetics and the development of new drugs.

Synthesis Methods

3-TB-4-EO-NIPBS can be synthesized by a two-step process. The first step involves the reaction of tert-butyl 4-ethoxybenzene-1-sulfonate with 4-iodophenylmagnesium bromide in the presence of a base such as sodium hydroxide. This reaction yields 3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzene-1-sulfonamide. The second step involves the hydrolysis of the sulfonamide group, which can be achieved by treatment with dilute acid.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO3S/c1-5-23-17-11-10-15(12-16(17)18(2,3)4)24(21,22)20-14-8-6-13(19)7-9-14/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGVQNAFLXLFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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